molecular formula C21H19FN4O3S B11261010 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B11261010
M. Wt: 426.5 g/mol
InChI Key: NDOQWWFXFIKVQK-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide can be achieved through a multi-step process involving the formation of the thiazolo[3,2-b][1,2,4]triazole core followed by functionalization with the desired substituents. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide stands out due to its specific substituents, which may confer unique biological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C21H19FN4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide

InChI

InChI=1S/C21H19FN4O3S/c1-28-17-9-5-7-15(18(17)29-2)20(27)23-11-10-13-12-30-21-24-19(25-26(13)21)14-6-3-4-8-16(14)22/h3-9,12H,10-11H2,1-2H3,(H,23,27)

InChI Key

NDOQWWFXFIKVQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F

Origin of Product

United States

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